REACTION_SMILES
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[Br:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35].[C:24](=[O:25])([O-:26])[O-:27].[CH3:36][C:37](=[O:38])[CH3:39].[K+:28].[K+:29].[c:1]1([C:11](=[O:12])[c:13]2[cH:14][cH:15][c:16]([OH:23])[c:17]3[cH:18][cH:19][cH:20][cH:21][c:22]23)[cH:2][cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12>>[c:1]1([C:11](=[O:12])[c:13]2[cH:14][cH:15][c:16]([O:23][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[c:17]3[cH:18][cH:19][cH:20][cH:21][c:22]23)[cH:2][cH:3][cH:4][c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1cccc2ccccc12)c1ccc(O)c2ccccc12
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Name
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Type
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product
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Smiles
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CCCCCOc1ccc(C(=O)c2cccc3ccccc23)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |